5-Methyl-2-allylphenol

Description

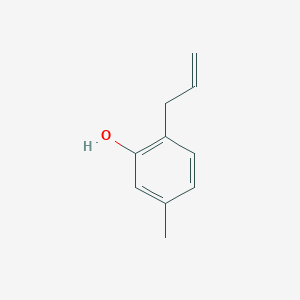

5-Methyl-2-allylphenol (CAS: Not explicitly provided in evidence; molecular formula: C₁₀H₁₂O₂, monoisotopic mass: 164.0837) is a phenolic derivative featuring a methyl group at the 5-position and an allyl group at the 2-position of the benzene ring.

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

5-methyl-2-prop-2-enylphenol |

InChI |

InChI=1S/C10H12O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,5-7,11H,1,4H2,2H3 |

InChI Key |

RSWJLLSRQRPPPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-allylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol derivatives. For instance, the allylation of 5-methylphenol using allyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic alkylation of phenol derivatives using transition metal catalysts. This approach can enhance the yield and selectivity of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-allylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: Reduction of quinones back to phenols.

Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and bromination.

Acid-Base Reactions: The phenolic hydroxyl group can react with bases to form phenoxide ions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

Electrophilic Substitution: Nitration can be carried out using nitric acid (HNO3), and bromination can be done using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Electrophilic Substitution: Nitro and bromo derivatives of this compound.

Scientific Research Applications

5-Methyl-2-allylphenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial properties against various pathogens.

Medicine: Potential use in developing new pharmaceuticals due to its bioactive properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-allylphenol involves its interaction with biological targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Methyl-2-allylphenol and its analogs:

Structural and Functional Insights

Substituent Effects on Reactivity: The allyl group in this compound provides sites for electrophilic addition or polymerization, distinguishing it from thymol’s isopropyl group, which confers steric bulk and reduced reactivity . Methoxy vs.

Synthetic Utility: this compound derivatives are synthesized via condensation reactions (e.g., benzimidazole formation using Na₂S₂O₅ in DMF) . In contrast, sulfamoyl-containing analogs (e.g., Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate) require multi-step coupling and purification strategies, as seen in palladium-catalyzed cross-coupling reactions .

Biological and Industrial Applications: Hair Dyes: 2-Amino-5-methylphenol and 5-(2-hydroxyethylamino)-2-methylphenol are oxidative hair dyes with strict concentration limits (≤3%) due to toxicity concerns . Pharmaceutical Intermediates: The sulfamoyl and ester groups in Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate enable its use in drug discovery, particularly for kinase inhibitors or anti-inflammatory agents .

Physicochemical and Functional Comparisons

Solubility and Stability

- Hydrophobicity: Thymol and this compound are more lipophilic than amino- or hydroxyethyl-substituted analogs, favoring membrane penetration in biological systems .

- Thermal Stability : Allyl groups may confer lower thermal stability compared to saturated substituents (e.g., isopropyl in thymol), impacting storage conditions .

Spectroscopic Data

- NMR and MS: While specific data are absent in the evidence, analogs like 2-Amino-5-methylphenol show characteristic phenolic O-H stretches (3200–3600 cm⁻¹) and amine N-H signals (δ 5–6 ppm in ¹H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.